Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine
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Overview
Description
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is a complex peptide compound composed of multiple amino acids, including glycine, proline, and cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine involves its interaction with specific molecular targets and pathways:
Neuroprotection: Modulates oxidative stress and apoptosis pathways, potentially through interactions with acetylcholinesterase and secretase enzymes.
Protein Folding: Influences the folding pathways of proteins, possibly by stabilizing intermediate structures.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Cyclo-L-prolylglycine: Known for its mnemotropic and neuroprotective effects.
Uniqueness
Glycyl-L-prolyl-L-cysteinylglycyl-L-prolyl-L-prolylglycyl-L-prolyl-L-cysteine is unique due to its specific sequence and the presence of multiple proline and cysteine residues, which confer distinct structural and functional properties.
Properties
CAS No. |
824945-33-7 |
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Molecular Formula |
C32H49N9O10S2 |
Molecular Weight |
783.9 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-1-[2-[[(2R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C32H49N9O10S2/c33-13-24(42)38-9-1-6-21(38)29(47)36-18(16-52)27(45)34-14-26(44)40-11-4-8-23(40)31(49)41-12-3-5-20(41)28(46)35-15-25(43)39-10-2-7-22(39)30(48)37-19(17-53)32(50)51/h18-23,52-53H,1-17,33H2,(H,34,45)(H,35,46)(H,36,47)(H,37,48)(H,50,51)/t18-,19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
GEZWFWRGCHPRPD-LLINQDLYSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
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